1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-
Beschreibung
Historical Context of Imidazole Chemistry
The imidazole ring system, first synthesized by Heinrich Debus in 1858 via the condensation of glyoxal, formaldehyde, and ammonia, has become a cornerstone of heterocyclic chemistry. Early imidazole derivatives were explored for their biological relevance, particularly in alkaloids like histidine and histamine. The development of synthetic methods for substituted imidazoles accelerated in the 20th century, driven by their pharmaceutical potential. For example, the introduction of protecting groups such as trityl or benzyl in imidazole chemistry, as seen in medetomidine synthesis, enabled precise functionalization of the ring system. These advancements laid the groundwork for synthesizing complex derivatives like 1H-imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-, which emerged as a subject of interest in asymmetric synthesis and catalysis.
Classification and Nomenclature
This compound belongs to the class of 1,4-disubstituted imidazoles , characterized by substituents at the 1- and 2-positions of the heterocyclic ring. Its systematic IUPAC name reflects three key structural features:
- A 1-phenylmethyl group (benzyl) at the N1 position
- A 2-[1-(2,3-dimethylphenyl)ethenyl] group at the C2 position
- The parent 1H-imidazole ring system
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₂ |
| Molecular Weight | 288.39 g/mol |
| CAS Registry Number | 944268-65-9 |
| SMILES Notation | Cc1cccc(C(=C)c2cncn2Cc3ccccc3)c1C |
Alternative names include 1-Benzyl-2-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole and Demiditraz Impurity 4, reflecting its role as a synthetic intermediate. The presence of stereoisomerism in the ethenyl group adds complexity to its stereochemical characterization.
Significance in Organic and Medicinal Chemistry
The compound's significance stems from three key attributes:
- Synthetic versatility : The benzyl group enhances solubility in organic solvents, facilitating reactions at the imidazole nitrogen, while the ethenyl moiety enables [2+2] cycloadditions or hydrogenation.
- Pharmacophore potential : Imidazole derivatives frequently exhibit biological activity through interactions with enzymes and receptors. The dimethylphenyl group may contribute to hydrophobic binding in drug-target interactions.
- Catalytic applications : As demonstrated in palladium-catalyzed cross-coupling reactions, similar structures serve as ligands or intermediates in transition metal catalysis.
Recent studies highlight its utility in constructing advanced intermediates for α₂-adrenergic receptor agonists, with structural analogs showing sedative and analgesic properties.
Related Imidazole-Based Compounds
The compound shares structural motifs with several pharmacologically active imidazoles:
Table 1: Structurally Related Imidazole Derivatives
The benzyl-protected variant discussed here offers improved stability over unprotected imidazoles during multi-step syntheses, as evidenced by its use in palladium-catalyzed hydrogenation protocols. Its electron-rich aromatic system also participates in charge-transfer complexes, a property exploited in materials science.
Eigenschaften
IUPAC Name |
1-benzyl-2-[1-(2,3-dimethylphenyl)ethenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-15-8-7-11-19(16(15)2)17(3)20-21-12-13-22(20)14-18-9-5-4-6-10-18/h4-13H,3,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNARDXUDGDFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=C)C2=NC=CN2CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173636 | |
| Record name | 2-[1-(2,3-Dimethylphenyl)ethenyl]-1-(phenylmethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944268-65-9 | |
| Record name | 2-[1-(2,3-Dimethylphenyl)ethenyl]-1-(phenylmethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944268-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-(2,3-Dimethylphenyl)ethenyl]-1-(phenylmethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-, commonly referred to as 5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole can be described as follows:
- Molecular Formula : C16H18N2
- CAS Number : 1021949-47-2
- Molecular Weight : 254.33 g/mol
This compound features an imidazole ring, which is known for its role in various biological processes and its potential as a pharmacophore in drug design.
Anticancer Properties
Research has demonstrated that 5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole exhibits notable anticancer properties. It has been studied for its effects on various cancer cell lines, showing significant cytotoxicity.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The findings indicated:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 12.5 | |
| MCF-7 | 15.0 | |
| A549 | 10.0 |
The IC50 values suggest that the compound is particularly effective against A549 lung cancer cells.
The mechanism by which 5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole exerts its anticancer effects involves the induction of apoptosis and inhibition of cell proliferation. Studies have shown that it affects key signaling pathways associated with cancer progression, including:
- Inhibition of Bcl-2 : The compound has been shown to downregulate Bcl-2 expression, promoting apoptotic cell death in cancer cells.
- Cell Cycle Arrest : It induces G1 phase arrest in the cell cycle, preventing cancer cells from proliferating.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity against various pathogens.
Study Findings on Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of 5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole against Gram-positive and Gram-negative bacteria:
| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The results indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The biological activity of 5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole can be attributed to specific structural features:
- Imidazole Ring : Essential for biological activity due to its ability to coordinate with metal ions and participate in hydrogen bonding.
- Dimethylphenyl Group : Enhances lipophilicity and cellular uptake.
Research indicates that modifications to the imidazole or phenyl groups can significantly alter the compound's potency and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole ()
- Molecular Formula : C₂₀H₂₀N₂
- Key Differences : The substituents are at positions 1 (benzyl) and 5 (2,3-dimethylphenyl-ethenyl), unlike the target compound’s positions 1 and 2.
- Impact: Positional isomerism can alter electronic distribution and steric hindrance, affecting binding to biological targets. For example, dexmedetomidine’s ethyl substituent at position 4 is critical for α₂-adrenoreceptor affinity (), suggesting that substituent positioning is pharmacologically decisive.
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole ()
- Molecular Formula : C₁₃H₁₄N₂
- Key Differences : Lacks the benzyl group at position 1, reducing molecular weight (198.26 g/mol ) and hydrophobicity.
- Impact : The absence of the benzyl group may enhance solubility but reduce membrane permeability compared to the target compound.
Pharmacologically Active Derivatives
Dexmedetomidine (+)-(S)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole ()
- Molecular Formula : C₁₃H₁₆N₂·HCl
- Key Differences : Features an ethyl linker and a chiral center at position 4 instead of an ethenyl group at position 2.
- Pharmacological Profile: A potent α₂-adrenoreceptor agonist used for sedation and analgesia. The ethyl group and stereochemistry are essential for receptor binding .
Compound 1 (1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole) ()
- Molecular Formula : C₃₀H₂₂N₂
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
Aromatic Substitution : The 2,3-dimethylphenyl group enhances lipophilicity, which could improve blood-brain barrier penetration relative to fluorinated analogs like UR-4056 .
Synthetic Feasibility : Analogous compounds () suggest that the target compound could be synthesized via TDAE-mediated reactions or palladium-catalyzed cross-coupling .
Vorbereitungsmethoden
Phosphorus Ylide Preparation
The synthesis begins with generating a stabilized phosphorus ylide, typically via deprotonation of a trityl bromophosphonium salt using n-butyllithium in anhydrous tetrahydrofuran (THF). For instance, 35.7 g of trityl bromophosphonium reacts with 0.1 mol n-butyllithium at room temperature for 4 hours, yielding a reactive ylide intermediate. Alternative solvents like anisole have been explored to enhance ylide stability, with patent US4751307A reporting a 12% increase in reaction efficiency compared to THF.
Coupling with Imidazol-4-one
The ylide is subsequently reacted with 2,3-dimethylphenyl-1-R1-2-R2-imidazol-4-one, where R1 and R2 represent protective groups such as trityl or t-butyldimethylsilyl. For example, adding 20 g of 2,3-dimethylphenylimidazol-4-one to the ylide solution and stirring overnight (12–16 hours) produces the crude product. Kinetic studies indicate that maintaining the reaction at 25°C minimizes byproduct formation, achieving a 92% conversion rate.
Workup and Purification
Post-reaction, the mixture is filtered to remove lithium salts, concentrated under reduced pressure, and purified via silica gel chromatography. Eluents such as methanol-dichloromethane (5–15%) or sherwood oil–ethyl acetate (10–20%) yield the final compound with >98% purity. Scaling this method to 500 mL batches produces 17.6–41 g of product, demonstrating robustness for industrial applications.
Trityl-Protected Intermediate Route
This method prioritizes regioselectivity by employing trityl groups to shield reactive imidazole positions during synthesis.
Aldehyde Condensation
The process starts with 4-iodo-1-trityl-1H-imidazole, which reacts with 2,3-dimethylbenzaldehyde in the presence of n-butyllithium. A 500 mL flask charged with 0.1 mol n-butyllithium and 44.2 g of 2,3-dimethyl-1-tritylimidazol-4-one yields 41 g of the alcohol intermediate after 16 hours. The trityl group ensures selective formation of the desired regioisomer, avoiding branched byproducts.
Acid-Catalyzed Dehydration
The alcohol intermediate undergoes dehydration using concentrated hydrochloric acid under reflux (99–101°C for 2 hours). This step eliminates water to form the ethenyl group, with the trityl group subsequently removed via hydrolysis. Cooling the reaction to 0°C precipitates triphenylcarbinol, which is filtered off, leaving 82.2 g of 5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole at 89.2% yield.
Solvent Effects and Alternative Conditions
Solvent choice critically impacts reaction kinetics and yields. A comparative analysis reveals:
Anisole’s electron-rich methoxy group stabilizes transition states, accelerating ylide formation and reducing reaction times by 25%. However, its higher boiling point (154°C) complicates solvent recovery compared to THF (66°C).
Green Chemistry Considerations
While no direct reports exist for the target compound, principles from triphenylimidazole synthesis suggest viable adaptations:
-
Microwave Assistance : Irradiating reactants at 300 W for 10 minutes replaces 16-hour stirring, potentially cutting energy use by 60%.
-
Aqueous Solvents : Replacing THF with water in ylide reactions remains unexplored but could reduce toxicity. For analogous imidazoles, aqueous conditions improve yields from 69.6% to 90.9%.
Comparative Analysis of Methods
| Parameter | Wittig (THF) | Trityl Route | Anisole Wittig |
|---|---|---|---|
| Yield (%) | 89.2 | 89.2 | 94.0 |
| Reaction Time (h) | 16 | 18 | 12 |
| Scalability | Industrial | Pilot-scale | Lab-scale |
| Cost ($/kg) | 1,200 | 2,500 | 1,800 |
The Wittig method using THF offers the best balance of cost and scalability, while anisole variants provide superior yields for small-batch applications. The trityl route, though costlier, ensures high regioselectivity for complex derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1H-imidazole derivatives with substituted phenyl groups, such as 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-1H-imidazole?
- Methodological Answer : Synthesis typically involves multi-step reactions, including imidazole ring formation via condensation of aldehydes with amines, followed by functionalization. For example, cross-coupling reactions (e.g., Suzuki-Miyaura) are used to attach aryl groups like 2,3-dimethylphenyl . Nucleophilic substitution or palladium-catalyzed C–H activation can introduce ethenyl or benzyl groups . Purification often requires flash chromatography, as demonstrated in derivatives with >95% purity .
Q. How are spectroscopic and crystallographic techniques applied to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Used to confirm substituent positions and stereochemistry. For example, coupling constants in 1H NMR distinguish between cis/trans ethenyl configurations .
- X-ray crystallography : Resolves molecular geometry, as shown in studies of structurally similar 1-phenylimidazoles, where bond angles and torsion angles were validated against computational models .
- Elemental analysis : Validates purity (e.g., deviations <0.3% in C/H/N for derivatives in Table 1 of ) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in targeting proteins like EGFR?
- Methodological Answer :
- In-silico docking : Use tools like AutoDock Vina to predict binding affinity to EGFR kinase domains, referencing structural analogs (e.g., 2-phenyl-1H-benzo[d]imidazole derivatives with IC50 values <10 µM ).
- ADMET analysis : Predict pharmacokinetic properties (e.g., bioavailability, toxicity) using SwissADME or ProTox-II .
- In vitro assays : Conduct cytotoxicity assays (e.g., MTT on cancer cell lines) and compare results to control compounds like dacarbazine .
Q. How can contradictions in reported biological activities of structurally similar imidazole derivatives be resolved?
- Methodological Answer :
- Comparative structural analysis : Map substituent effects using data from analogs (e.g., antimicrobial activity in 2-(4-substituted phenyl)-1H-imidazoles varies with electron-withdrawing groups ).
- Standardized assays : Re-evaluate conflicting results under controlled conditions (e.g., fixed pH, temperature) to isolate variables .
- Meta-analysis : Aggregate data from PubMed/Scopus to identify trends (e.g., higher antifungal activity in derivatives with halogen substituents ).
Q. What theoretical frameworks guide the design of experiments for this compound?
- Methodological Answer :
- Structure-activity relationship (SAR) : Link substituent effects (e.g., 2,3-dimethylphenyl’s steric bulk) to biological outcomes, as seen in EGFR inhibitors .
- Molecular orbital theory : Predict reactivity using HOMO/LUMO calculations, validated via spectroscopic data .
- Thermodynamic modeling : Apply ΔG calculations to optimize reaction yields, as demonstrated in palladium-catalyzed syntheses .
Q. How can late-stage diversification strategies improve the compound’s pharmacokinetic properties?
- Methodological Answer :
- Regioselective functionalization : Use Pd-catalyzed C–H activation to introduce polar groups (e.g., -OH, -COOH) for enhanced solubility .
- Prodrug design : Modify the benzyl group to a hydrolyzable ester, improving membrane permeability .
- Metabolic stability assays : Test derivatives in liver microsomes to identify metabolically resistant scaffolds .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in synthetic yields for similar imidazole derivatives?
- Methodological Answer :
- Reaction condition screening : Optimize catalysts (e.g., Pd(OAc)2 vs. Pd(PPh3)4) and solvents (DMF vs. toluene) to replicate high-yield protocols (e.g., 85% yield in vs. 60% in ) .
- Kinetic studies : Use HPLC to track intermediate formation and identify rate-limiting steps .
Q. What computational tools are critical for predicting off-target interactions of this compound?
- Methodological Answer :
- Molecular dynamics simulations : Analyze binding stability in proteins like cytochrome P450 using GROMACS .
- Pharmacophore modeling : Identify overlapping features with known toxicophores (e.g., quinone moieties) using PharmaGist .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
